molecular formula C20H22O6 B3016343 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005100-69-5

8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No.: B3016343
CAS No.: 1005100-69-5
M. Wt: 358.39
InChI Key: YZXXVGNCSVCOHA-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • CeCl3·7H2O as a Catalyst : CeCl3·7H2O has been utilized for the efficient synthesis of compounds similar to 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol. This method offers advantages like high yields and an environmentally benign procedure (Wu, Li, & Yan, 2011).

  • Nickel(II) Chromite Nanoparticles in Synthesis : Nickel(II) chromite nanoparticles have been shown to be effective catalysts in the synthesis of chromene-based compounds, providing high yields and a simple, inexpensive synthesis route (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).

Biological Properties and Applications

  • Cytotoxic Activity in Cancer Research : Studies have indicated that certain chromene derivatives exhibit cytotoxic activity against human breast cancer cell lines, suggesting potential applications in cancer research and therapy (Alipour et al., 2016); (Alipour et al., 2014).

  • Anti-Tobacco Mosaic Virus Activity : Some coumarin derivatives, which are structurally related to the given compound, have demonstrated potential anti-tobacco mosaic virus activity. This indicates possible use in agricultural applications (Lei et al., 2015).

Advanced Synthesis Techniques

  • Solvent-Free Synthesis Approaches : Research has explored solvent-free methods for synthesizing chromene derivatives, enhancing the environmental sustainability of the process (Heravi & Daraie, 2014); (Ashok et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their cytotoxic activities on various cancer cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines . Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of tissues by eliminating old, unnecessary, or unhealthy cells.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to apoptosis and cell proliferation .

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential biological activity of this compound makes it an interesting target for future research. Studies could be conducted to determine its exact properties, its mechanism of action in biological systems, and its potential uses in medicine or other fields .

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-11-19(13-7-12(22-3)5-6-15(13)23-4)14-8-17-18(25-10-24-17)9-16(14)26-20(11,2)21/h5-9,11,19,21H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXXVGNCSVCOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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